

An In-depth Technical Guide to 4-Methylfuran-2-carboxylic acid

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Compound of Interest

Compound Name: 4-Methylfuran-2-carboxylic acid

Cat. No.: B2772984

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Abstract

4-Methylfuran-2-carboxylic acid (CAS No. 59304-40-4) is a substituted furan derivative that serves as a versatile and valuable building block in organic synthesis and medicinal chemistry. [1][2] Its unique structural motif, combining the aromatic furan heterocycle with a carboxylic acid functional group and a methyl substituent, offers a synthetically tractable platform for the development of complex molecules. This guide provides a comprehensive overview of the technical data, synthesis, spectroscopic characterization, and applications of **4-Methylfuran-2-carboxylic acid**, with a particular focus on its utility in the field of drug discovery and development. The methodologies and mechanistic insights presented herein are intended to empower researchers to effectively incorporate this compound into their synthetic and therapeutic research programs.

Core Compound Identification and Properties

4-Methylfuran-2-carboxylic acid is a stable, crystalline solid under standard conditions. The strategic placement of the methyl group at the 4-position and the carboxylic acid at the 2-position of the furan ring dictates its reactivity and potential for further functionalization.

Chemical and Physical Data

A summary of the key physicochemical properties of **4-Methylfuran-2-carboxylic acid** is provided in the table below for quick reference.

Property	Value	Source(s)
CAS Number	59304-40-4	[1][2]
Molecular Formula	C ₆ H ₆ O ₃	[2]
Molecular Weight	126.11 g/mol	[2]
Melting Point	129 °C	[2]
Boiling Point	239.7 °C	[2]
SMILES	<chem>CC1=COC(=C1)C(=O)O</chem>	[2]
Appearance	White to off-white crystalline powder	General Observation
Storage	2°C - 8°C, under inert atmosphere	[2]

Spectroscopic Profile

The structural identity of **4-Methylfuran-2-carboxylic acid** can be unequivocally confirmed through a combination of spectroscopic techniques. The expected spectral features are outlined below, providing a baseline for analytical verification.[3][4]

- ¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals for the furan ring proton, the methyl protons, and the acidic proton of the carboxylic acid. The furan proton will appear as a singlet, and the methyl protons will also present as a singlet, with their characteristic chemical shifts influenced by the electronic environment of the furan ring. The carboxylic acid proton will typically be observed as a broad singlet at a downfield chemical shift (often >10 ppm).
- ¹³C NMR Spectroscopy:** The carbon NMR spectrum will display six unique signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The four carbons of the furan ring will have distinct chemical shifts, and the methyl carbon will appear at the most upfield position.

- **Infrared (IR) Spectroscopy:** The IR spectrum provides key information about the functional groups present. A very broad absorption band is anticipated in the region of 2500-3300 cm^{-1} due to the O-H stretching of the hydrogen-bonded carboxylic acid. A strong, sharp absorption band is expected around 1680-1710 cm^{-1} corresponding to the C=O stretching of the carbonyl group.
- **Mass Spectrometry (MS):** Electron impact (EI) or electrospray ionization (ESI) mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (126.11 g/mol). Fragmentation patterns can provide further structural information.

Synthesis and Reaction Mechanisms

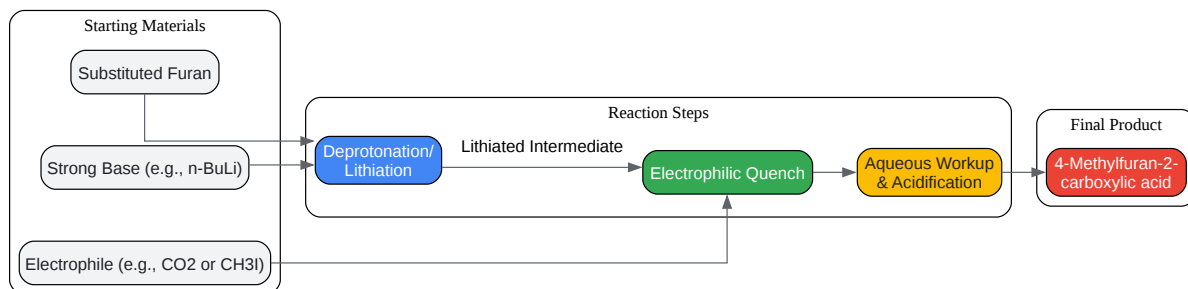
While multiple synthetic routes to substituted furan carboxylic acids exist, a common and effective strategy involves the functionalization of a pre-existing furan ring. A representative synthesis of a methylfuran-2-carboxylic acid isomer has been reported, which can be conceptually adapted for the synthesis of **4-Methylfuran-2-carboxylic acid**.^[5]

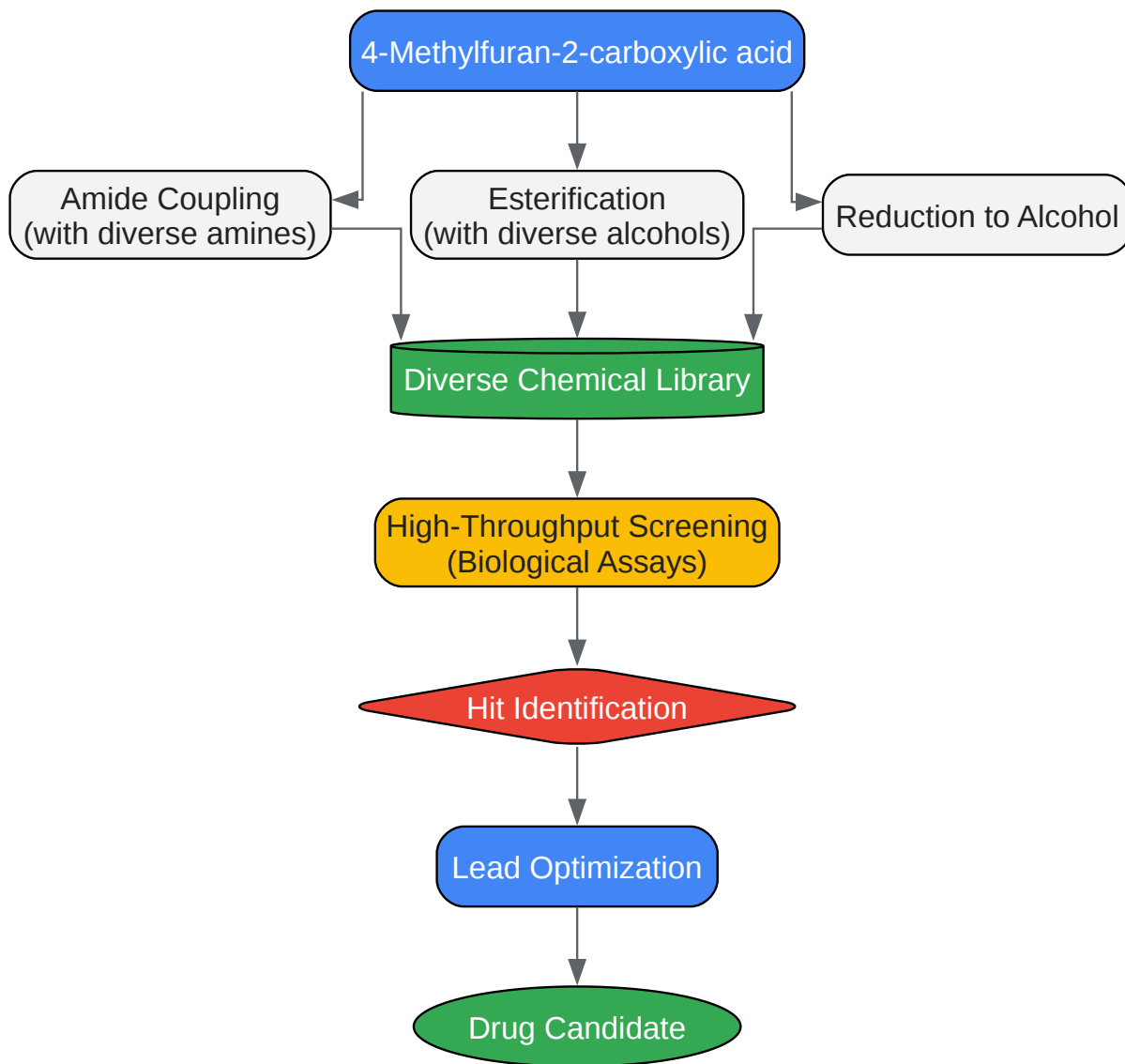
Conceptual Synthetic Pathway

A plausible and mechanistically sound approach to synthesize methyl-substituted furan-2-carboxylic acids involves the directed ortho-metalation of a furan ring followed by electrophilic quenching. For instance, the synthesis of 5-methylfuran-2-carboxylic acid has been achieved by treating furan-2-carboxylic acid with a strong base like n-butyllithium (n-BuLi) to form a dianion, which is then reacted with methyl iodide.^[5] This reaction, however, yields a mixture of regioisomers.^[5]

To achieve the specific synthesis of **4-Methylfuran-2-carboxylic acid**, a strategy starting with a precursor that directs methylation to the 4-position would be necessary. One such conceptual pathway could involve the use of a starting material like 3-bromo-4-methylfuran, followed by lithiation and carboxylation.

Below is a DOT language script illustrating a generalized workflow for the synthesis of a methyl-substituted furan-2-carboxylic acid, based on the principles of directed ortho-metalation.





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